![molecular formula C15H15N3O3 B2581492 (3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448130-43-5](/img/structure/B2581492.png)
(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound. It is part of a class of compounds known as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as ATR inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the use of microwave techniques . For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
Molecular Structure Analysis
The molecular structure of similar compounds has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and hydrazine monohydrate was refluxed in ethanol for 1 hour .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including structures related to the queried compound, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds have shown promising activity in in vitro studies, with some exhibiting higher anticancer activity than reference drugs such as doxorubicin. This highlights the potential of such compounds in the development of new treatments for cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Organic Synthesis and Chemical Properties
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from specific starting materials through chemical reactions such as amine oxide rearrangement has been reported. These synthetic pathways and the properties of the resulting compounds contribute to a broader understanding of heterocyclic chemistry and offer insights into the development of new pharmaceuticals and materials (Majumdar, Das, & Jana, 1998).
Solution Formulation for Poorly Soluble Compounds
Research has focused on developing precipitation-resistant solution formulations for poorly water-soluble compounds, enhancing their bioavailability and effectiveness in vivo. This is particularly relevant for early toxicology and clinical studies, where achieving suitable blood levels of the compound is critical for assessing its therapeutic potential (Burton et al., 2012).
Molecular Structure and Spectroscopy
Studies on the molecular structure of related heterocycles, including spectroscopic analysis and computational methods, provide valuable information on the electronic and geometric configuration of these compounds. Such insights are crucial for understanding their reactivity, stability, and interaction with biological targets (Martins et al., 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-10(5-14(13)21-2)15(19)18-7-11-6-16-9-17-12(11)8-18/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHKRMGBADLCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3=CN=CN=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)
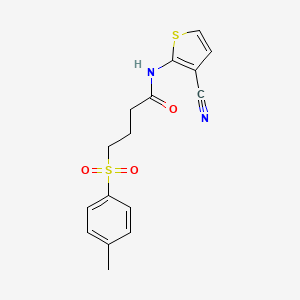
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)
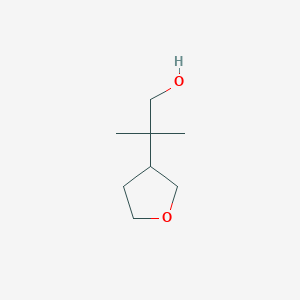
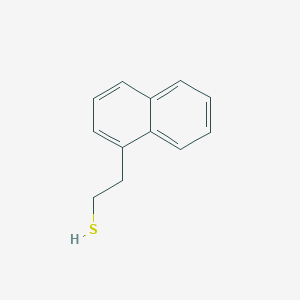
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)
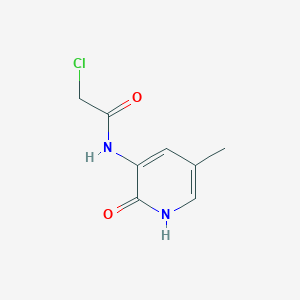

![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2581428.png)
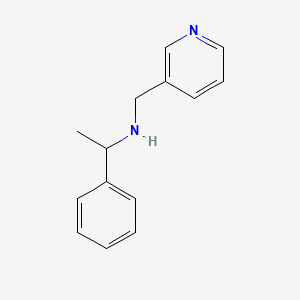
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)